1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea
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Overview
Description
1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazole ring and a pyridine moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the cyclization of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxolan group: The oxolan (tetrahydrofuran) ring can be introduced via nucleophilic substitution or ring-closing reactions.
Coupling with pyridine derivative: The pyridine moiety can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Formation of the urea linkage: The final step involves the reaction of the pyrazole and pyridine intermediates with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyrazole and pyridine rings could facilitate binding to active sites or allosteric sites, influencing the function of the target protein.
Comparison with Similar Compounds
Similar compounds include other urea derivatives with pyrazole or pyridine rings. These compounds might share some biological activities but differ in potency, selectivity, or pharmacokinetic properties. Examples include:
1-(3,4-dichlorophenyl)-3-(2-pyridinyl)urea: Known for its herbicidal activity.
1-(2,4-dichlorophenyl)-3-(2-pyridinyl)urea: Used as a pharmaceutical intermediate.
The uniqueness of 1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea lies in its specific substitution pattern, which could confer distinct biological or chemical properties.
Properties
IUPAC Name |
1-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-[(2R,3S)-2-pyridin-4-yloxan-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-24-17(12-15(23-24)16-5-3-10-26-16)22-19(25)21-14-4-2-11-27-18(14)13-6-8-20-9-7-13/h6-9,12,14,16,18H,2-5,10-11H2,1H3,(H2,21,22,25)/t14-,16?,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLZNCHFOMKYPT-GVVCSIHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCO2)NC(=O)NC3CCCOC3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2CCCO2)NC(=O)N[C@H]3CCCO[C@@H]3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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